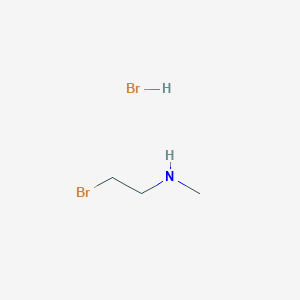

2-Bromo-N-methylethanamine hydrobromide

Description

Historical Perspective of Related Bromoethylamine Derivatives in Organic Chemistry

The history of 2-Bromo-N-methylethanamine hydrobromide is intrinsically linked to the broader class of bromoethylamine derivatives, which have been instrumental in the advancement of organic chemistry. The parent compound, 2-bromoethylamine (B90993) hydrobromide, has a well-documented history as a key reagent in the synthesis of aziridines, a class of three-membered nitrogen-containing heterocycles. The intramolecular cyclization of 2-bromoethylamine, through the nucleophilic attack of the amino group on the carbon bearing the bromine atom, provides a straightforward method for the formation of the strained aziridine (B145994) ring.

The development of N-alkylated derivatives, such as 2-Bromo-N-methylethanamine, represented a logical progression, allowing for the synthesis of N-substituted aziridines and other nitrogen-containing heterocycles. These N-substituted compounds are of particular interest as the substituent on the nitrogen atom can significantly influence the chemical and biological properties of the resulting molecule. Early research into these compounds was driven by the desire to create a diverse range of chemical entities for various applications, including pharmaceuticals and materials science. The hydrobromide salt form of these amines enhances their stability and solubility, making them easier to handle and store for laboratory use.

Significance as a Precursor and Intermediate in Advanced Synthetic Pathways

The primary significance of this compound in contemporary research lies in its role as a versatile precursor and intermediate. Its bifunctional nature allows for sequential or, in some cases, one-pot reactions to build complex molecular frameworks.

One of the key applications of this compound is in the synthesis of N-methylated nitrogen-containing heterocycles. For instance, it can be used as a starting material for the synthesis of N-methylpiperazine derivatives, which are common structural motifs in many active pharmaceutical ingredients. The reaction typically involves the alkylation of a primary amine with 2-Bromo-N-methylethanamine, followed by an intramolecular cyclization.

While specific, detailed research findings on the use of this compound in the synthesis of high-profile, complex molecules are not extensively documented in readily available literature, its utility as a building block is evident from its inclusion in the catalogs of numerous chemical suppliers who market it to the research and development sector. biosynth.comopenmedicinalchemistryjournal.com The closely related N,N-dimethylethanamine hydrobromide has been used as an intermediate in the synthesis of paracyclophanes, highlighting the potential of this class of compounds in the construction of complex architectures. biosynth.com

Below is a table summarizing the potential synthetic applications of this compound based on the reactivity of its functional groups:

| Target Molecule Class | Synthetic Strategy | Potential Application Area |

| N-Methylaziridines | Intramolecular cyclization | Synthetic Intermediates |

| N-Methylpiperazines | Dialkylation of a primary amine | Pharmaceuticals |

| Substituted N-Methylethylenediamines | Nucleophilic substitution of the bromide | Ligand Synthesis, Coordination Chemistry |

| Functionalized Polymers | Incorporation as a monomer or grafting agent | Materials Science |

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound appears to be focused on its application as a fundamental building block in exploratory chemical synthesis. While large-scale, named reactions or syntheses of blockbuster drugs featuring this specific compound are not prominent in the literature, its availability and reactivity make it a valuable tool for medicinal chemists and material scientists.

Emerging areas of investigation are likely to leverage the unique properties that the N-methyl-2-bromoethyl moiety can impart to a molecule. In medicinal chemistry, the incorporation of this group can influence a compound's polarity, basicity, and ability to form hydrogen bonds, which in turn can affect its pharmacokinetic and pharmacodynamic properties. The N,N-dimethyl analogue, for example, has been investigated for its potential anti-inflammatory properties and its ability to inhibit β-amyloid aggregation, suggesting that N-alkylated bromoethylamines may have a role to play in the development of treatments for neurodegenerative diseases. biosynth.com

In the field of materials science, there is growing interest in the development of functional polymers with tailored properties. This compound could potentially be used as a monomer or a grafting agent to introduce secondary amine functionalities into polymer chains. These nitrogen-containing polymers can have applications in areas such as gene delivery, catalysis, and the development of antimicrobial surfaces.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-N-methylethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrN.BrH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNBJALXIPLMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40052-63-9 | |

| Record name | (2-bromoethyl)(methyl)amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo N Methylethanamine Hydrobromide

Preparation Routes from Key Precursors

The most common and direct methods for preparing 2-Bromo-N-methylethanamine hydrobromide involve the conversion of an amino alcohol precursor. Alternative routes build the precursor in situ before bromination.

The most direct and widely utilized method for synthesizing this compound is the reaction of its immediate precursor, 2-(Methylamino)ethanol, with hydrobromic acid (HBr). This reaction is a classic example of a nucleophilic substitution where the hydroxyl group of the alcohol is protonated by the strong acid, forming a good leaving group (water), which is subsequently displaced by the bromide ion.

The general procedure involves adding 2-(Methylamino)ethanol dropwise to a stirred, cooled excess of concentrated hydrobromic acid. The reaction is highly exothermic and requires careful temperature control during the initial addition phase. Following the addition, the mixture is heated to reflux. During heating, the water formed in the reaction is removed, often by azeotropic distillation with a solvent like xylene, to drive the equilibrium towards the product. chemicalbook.com A detailed procedure for the analogous synthesis of 2-bromoethylamine (B90993) hydrobromide reports yields of 83% by heating the corresponding amino alcohol with a significant excess of 48% HBr and distilling off the water formed. orgsyn.org After the reaction is complete, the crude product is typically isolated by cooling the mixture and inducing crystallization, often with the addition of a non-polar solvent such as acetone, to precipitate the hydrobromide salt. chemicalbook.comorgsyn.org

An alternative, two-step approach involves first synthesizing the 2-(Methylamino)ethanol precursor from more fundamental building blocks, followed by its conversion to the final product. This pathway begins with the reaction of ethylene oxide and methylamine. nih.gov

In the first step, ethylene oxide, a highly reactive electrophilic epoxide, undergoes a ring-opening reaction upon nucleophilic attack by methylamine. nih.gov This reaction is typically carried out in an aqueous solution and produces 2-(Methylamino)ethanol with high efficiency. nih.gov A similar process reacting ethylene oxide with ethylamine (B1201723) in a continuous flow microchannel reactor has been reported to achieve a yield of 94%. chemicalbook.com

The 2-(Methylamino)ethanol produced in the first step can then be subjected to bromination using hydrobromic acid, as described in the previous section (2.1.1), to yield the final this compound product.

The choice between the direct synthesis from 2-(Methylamino)ethanol and the two-step pathway from ethylene oxide depends on factors such as precursor availability, cost, and desired scale.

The direct synthesis from 2-(Methylamino)ethanol is straightforward, involving a single reaction step. Documented protocols for the analogous non-methylated compound show that this method can be very effective. One procedure reports a yield of 70%, while a modified version that includes azeotropic distillation with xylene to remove water achieves a much higher yield of 99%. chemicalbook.com Another established protocol reports a yield of 83%. orgsyn.org

| Synthetic Route | Number of Steps | Key Reagents | Reported Yield (Analogous Reactions) | Calculated Overall Yield |

|---|---|---|---|---|

| From 2-(Methylamino)ethanol | 1 | 2-(Methylamino)ethanol, Hydrobromic Acid | 70% - 99% chemicalbook.com | 70% - 99% |

| From Ethylene Oxide & Methylamine | 2 | Ethylene Oxide, Methylamine, Hydrobromic Acid | Step 1: ~94% chemicalbook.com Step 2: 70% - 99% chemicalbook.com | ~66% - 93% |

Optimization of Reaction Conditions for Enhanced Selectivity and Scale-Up

To improve the efficiency and safety of the synthesis, particularly for large-scale production, optimization of reaction conditions is critical. Key parameters include the choice of solvent, reaction temperature, and pressure.

Solvents play multiple roles in the synthesis of this compound. In the reaction with HBr, water is the primary solvent as concentrated hydrobromic acid is an aqueous solution. However, other solvents are introduced for specific purposes:

Azeotropic Water Removal : An immiscible organic solvent, such as xylene, can be added to the reaction mixture. chemicalbook.com When heated, the solvent forms an azeotrope with the water generated during the reaction, allowing for its removal via a Dean-Stark apparatus. This process shifts the reaction equilibrium towards the formation of the alkyl bromide, significantly increasing the product yield. chemicalbook.com

Purification and Isolation : Acetone is commonly used in the workup phase. chemicalbook.comorgsyn.org Since the hydrobromide salt product has low solubility in acetone, its addition to the cooled reaction residue causes the product to precipitate, leaving impurities behind in the solution. The solid product can then be collected by filtration and washed with cold acetone to remove any residual acid or colored impurities. chemicalbook.comorgsyn.org

Temperature is a critical parameter throughout the synthesis.

Initial Addition : The initial addition of the amino alcohol to concentrated HBr must be performed at low temperatures (e.g., 0-10 °C) with external cooling. chemicalbook.com This is necessary to control the strong exotherm of the acid-base neutralization, preventing overheating and potential side reactions.

Reaction and Distillation : After the initial addition, the temperature is raised significantly. The reaction is typically conducted at the reflux temperature of the mixture. In protocols using azeotropic distillation with xylene, the temperature required for water separation is reported to be in the range of 135-145 °C. chemicalbook.com Maintaining the correct temperature profile is essential for ensuring the reaction goes to completion and that water is effectively removed.

The synthesis is generally performed at atmospheric pressure. There is no evidence in the surveyed literature to suggest that applying vacuum or elevated pressure provides any significant advantage for this specific conversion of a primary amino alcohol to its hydrobromide salt. For scale-up, ensuring adequate venting for any evolved gases and precise temperature control to manage the reaction rate and prevent pressure build-up are standard safety and process considerations.

Catalytic Approaches in the Synthesis of this compound

While the direct reaction of N-methylethanolamine with hydrobromic acid is a common non-catalytic method, the principles of catalysis can be applied to potentially enhance the synthesis of this compound. These approaches primarily focus on facilitating the key bond-forming steps under milder conditions or with greater selectivity.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. In the context of synthesizing bromo-N-alkylethanamines, a phase-transfer catalyst could be employed in substitution reactions. For instance, a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB) could be used. While not a direct catalytic synthesis of the target compound from N-methylethanolamine, PTC is highly relevant for subsequent reactions or alternative synthetic routes. For example, in the amination of α-bromo-α,β-unsaturated ketones, phase-transfer catalysts have been shown to be remarkably efficient in aqueous media. This highlights the potential of PTC in reactions involving bromo-amino compounds.

A hypothetical application of PTC in a related synthesis could involve the reaction of a suitable precursor in a biphasic system, where the catalyst facilitates the transport of a reactant across the phase boundary to react with the substrate.

| Catalyst Type | Example Catalyst | Potential Application in Related Syntheses | Reaction Conditions |

| Acid Catalysis | Hydrobromic Acid (HBr) | Protonation of the hydroxyl group of N-methylethanolamine to facilitate substitution by bromide. | Typically elevated temperatures. |

| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | Facilitating N-alkylation or other substitution reactions in biphasic systems. | Often room temperature to moderate heating. |

Purification Techniques and Isolation Strategies for Synthetic Products

The purification of this compound from a reaction mixture is crucial to obtain a product of high purity for subsequent applications. The ionic nature of the hydrobromide salt dictates the choice of suitable purification methods.

Crystallization Methods

Crystallization is a primary and highly effective method for the purification of solid organic compounds like this compound. The principle relies on the differential solubility of the compound and impurities in a given solvent or solvent system at varying temperatures.

A typical procedure involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities ideally remain dissolved in the solvent (mother liquor).

For the purification of bromoethylamine hydrobromides, acetone has been reported as an effective solvent for washing and inducing crystallization. orgsyn.org The crude, often dark-colored residue from the synthesis is treated with acetone, which helps to remove colored impurities and unreacted starting materials. orgsyn.org The product can then be collected by filtration. orgsyn.org For obtaining subsequent crops of crystals, the filtrate can be concentrated and cooled. orgsyn.org

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Mixed solvent systems, such as ethanol-water, can also be effective. The polarity of the solvent system can be fine-tuned by adjusting the ratio of the two solvents to achieve optimal crystallization.

| Solvent/Solvent System | Procedure | Expected Outcome |

| Acetone | The crude product is washed or suspended in cold acetone. | Removal of colored and organic-soluble impurities. |

| Isopropanol/Ethanol | The crude solid is dissolved in a minimal amount of hot alcohol and allowed to cool slowly. | Formation of well-defined crystals of the pure hydrobromide salt. |

| Ethanol/Water | The compound is dissolved in a hot ethanol-water mixture and cooled. The water content can be adjusted to decrease the solubility upon cooling. | Purification from impurities with different polarities. |

Chromatographic Purification for Synthetic Mixtures

Chromatography offers an alternative or complementary method to crystallization for purifying this compound, particularly for removing impurities with similar solubility profiles. Due to the polar and ionic nature of the hydrobromide salt, standard normal-phase chromatography on silica gel can be challenging, as the compound may interact strongly with the acidic silica surface, leading to poor elution and peak tailing.

Reverse-Phase Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of polar and ionic compounds. nih.govteledyneisco.com In this method, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol. nih.govwikipedia.org The addition of modifiers to the mobile phase, such as trifluoroacetic acid (TFA), can improve peak shape and resolution for amine salts. teledyneisco.com Preparative RP-HPLC can be used to isolate highly pure fractions of the target compound.

Aqueous Normal-Phase (ANP) / Hydrophilic Interaction Liquid Chromatography (HILIC): ANP, often referred to as HILIC, is a variation of normal-phase chromatography that is well-suited for the separation of very polar compounds. sigmaaldrich.combiotage.com It utilizes a polar stationary phase (like silica or polar bonded phases) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer. wikipedia.orgsigmaaldrich.com This technique allows for the retention and separation of compounds that are too polar for reverse-phase chromatography. sigmaaldrich.combiotage.com

Ion-Exchange Chromatography: Given the ionic nature of the compound, ion-exchange chromatography could also be a viable purification strategy. In this technique, a stationary phase with charged functional groups is used to separate molecules based on their net charge.

| Chromatography Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |

| Reverse-Phase HPLC (RP-HPLC) | C18- or C8-bonded silica | Water/Acetonitrile or Water/Methanol with optional acid modifier (e.g., 0.1% TFA) | Partitioning based on hydrophobicity. nih.govteledyneisco.com |

| Aqueous Normal-Phase (ANP)/HILIC | Silica, Cyano, or Amino-bonded phases | Acetonitrile/Water with a buffer wikipedia.orgsigmaaldrich.com | Partitioning into an aqueous layer on the polar stationary phase surface. sigmaaldrich.com |

| Normal-Phase (Amine-functionalized silica) | Amine-bonded silica | Hexane/Ethyl Acetate | Reduces strong interactions of the basic amine with the stationary phase. |

Chemical Reactivity and Mechanistic Studies of 2 Bromo N Methylethanamine Hydrobromide

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Nucleophilic substitution is a cornerstone of the reactivity of 2-Bromo-N-methylethanamine. In these reactions, a nucleophile—an electron-rich species—replaces the bromide ion. pressbooks.pub Given that the bromine is attached to a primary carbon, these substitutions typically proceed via an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. ksu.edu.sa The SN2 pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to a simultaneous bond formation with the nucleophile and bond cleavage with the bromide ion. basicmedicalkey.comksu.edu.sa

Oxygen-containing nucleophiles readily react with 2-Bromo-N-methylethanamine to form C-O bonds.

Reaction with Hydroxides : When treated with a hydroxide (B78521) source, such as aqueous sodium hydroxide, 2-Bromo-N-methylethanamine undergoes substitution to yield an amino alcohol. The hydroxide ion (OH⁻) acts as the nucleophile, displacing the bromide. science-revision.co.uk The product of this reaction is 2-(methylamino)ethan-1-ol.

Reaction Scheme: Br-CH₂-CH₂-NH(CH₃)·HBr + 2 OH⁻ → HO-CH₂-CH₂-NH(CH₃) + Br⁻ + H₂O

Reaction with Alkoxides : In the presence of alkoxides (RO⁻), the compound participates in the Williamson ether synthesis to form ethers. wikipedia.org As a primary alkyl halide, it is an excellent substrate for this reaction, which generally proceeds with good yields. The specific ether formed depends on the alkoxide used.

| Alkoxide Nucleophile | Chemical Formula | Expected Ether Product |

|---|---|---|

| Methoxide | CH₃O⁻ | 2-methoxy-N-methylethanamine |

| Ethoxide | CH₃CH₂O⁻ | 2-ethoxy-N-methylethanamine |

| tert-Butoxide | (CH₃)₃CO⁻ | 2-(tert-butoxy)-N-methylethanamine (Note: Elimination may compete) |

Nitrogen nucleophiles can be employed to synthesize various diamine structures and related compounds.

Reactions with Amines : Ammonia and primary or secondary amines can act as nucleophiles to displace the bromide, a process known as alkylation. science-revision.co.uk This reaction leads to the formation of more complex diamines. For the reaction to proceed, the amine nucleophile attacks the electrophilic carbon, displacing the bromide. Two equivalents of the amine are often required: one to act as the nucleophile and the second to act as a base to neutralize the hydrogen bromide byproduct. science-revision.co.uk

Reactions with Azides : The azide (B81097) ion (N₃⁻) is an effective nucleophile that reacts with primary alkyl halides to form alkyl azides. wikipedia.org The resulting 2-azido-N-methylethanamine can subsequently be reduced to produce ethane-1,2-diamine derivatives. This two-step sequence provides a reliable method for synthesizing vicinal diamines. The cycloaddition reactions of azides are also a known route to form various heterocyclic compounds. beilstein-journals.org

The formation of new carbon-carbon bonds is a critical transformation in organic synthesis, and 2-Bromo-N-methylethanamine can serve as a substrate for such reactions.

Reactions with Cyanides : The cyanide ion (CN⁻) is a potent nucleophile that readily displaces the bromide to form a nitrile (3-(methylamino)propanenitrile). wikipedia.org This reaction is synthetically useful as it extends the carbon chain by one carbon, and the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Reactions with Organometallics : While possible, reactions with highly basic carbon nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) must be approached with caution. These strong bases can also promote competing elimination reactions. wikipedia.org Organocuprates (Gilman reagents, R₂CuLi) are generally preferred for substitution reactions with primary alkyl halides as they are less basic and favor the SN2 pathway.

Reaction Kinetics : The nucleophilic substitution reactions of 2-Bromo-N-methylethanamine, being a primary alkyl halide, are expected to follow second-order kinetics, which is characteristic of the SN2 mechanism. basicmedicalkey.compressbooks.pub The rate of the reaction is dependent on the concentration of both the substrate and the attacking nucleophile.

Rate Law: Rate = k[CH₃NHCH₂CH₂Br][Nucleophile]

This bimolecular dependency means that the reaction rate can be increased by raising the concentration of either reactant. pressbooks.pub In contrast, an SN1 reaction, which involves the formation of a carbocation intermediate in the rate-determining step, exhibits first-order kinetics that are independent of the nucleophile's concentration. libretexts.org This pathway is highly disfavored for primary halides due to the instability of the primary carbocation that would need to form. wikipedia.org

Stereochemical Outcomes : The SN2 mechanism proceeds with a defined stereochemical outcome: inversion of configuration at the electrophilic carbon center. basicmedicalkey.com The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). ksu.edu.sa While 2-Bromo-N-methylethanamine itself is not chiral, if a chiral analogue were used, the product would have the opposite stereochemistry compared to the starting material. This stereospecificity is a hallmark of the SN2 pathway.

Elimination Reactions for Olefinic Product Formation

Competing with nucleophilic substitution are elimination reactions, which result in the formation of an alkene (olefin). pearson.com These reactions are favored by the use of strong, sterically hindered bases and by increasing the reaction temperature. wikipedia.orgmasterorganicchemistry.com

The mechanism of elimination, like substitution, is heavily influenced by the structure of the alkyl halide.

E2 Elimination Pathway : For a primary alkyl halide such as 2-Bromo-N-methylethanamine, the E2 (Elimination, Bimolecular) mechanism is the dominant elimination pathway. iitk.ac.in The E2 reaction is a concerted, single-step process where the base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the bromine) at the same time as the C=C double bond is formed and the bromide leaving group departs. pressbooks.pub The rate of an E2 reaction is second-order, depending on the concentrations of both the substrate and the base. pressbooks.pub For this reaction to occur efficiently, the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. iitk.ac.inyoutube.com The product of the E2 elimination of 2-Bromo-N-methylethanamine is N-methylvinylamine.

E1 Elimination Pathway : The E1 (Elimination, Unimolecular) pathway involves a two-step mechanism initiated by the formation of a carbocation intermediate, which is the rate-determining step. wikipedia.org This mechanism is common for tertiary alkyl halides but is highly unlikely for primary substrates like 2-Bromo-N-methylethanamine because of the high energy and instability of the primary carbocation that would need to form. wikipedia.org

| Factor | Favors SN2 Reaction | Favors E2 Reaction |

|---|---|---|

| Base/Nucleophile | Strong, but less sterically hindered nucleophiles (e.g., I⁻, HS⁻, CN⁻, OH⁻) | Strong, sterically hindered bases (e.g., (CH₃)₃CO⁻K⁺) wikipedia.org |

| Temperature | Lower temperatures | Higher temperatures masterorganicchemistry.com |

| Solvent | Polar aprotic solvents (e.g., Acetone, DMSO) | Less polar or protic solvents that can solvate the leaving group |

Mechanistic Insights into Regioselectivity and Stereoselectivity

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. masterorganicchemistry.com In the context of 2-Bromo-N-methylethanamine, this is particularly relevant when it reacts with molecules possessing multiple nucleophilic sites, such as amino acids or proteins. For instance, in reactions with cysteine residues, the compound selectively alkylates the sulfur atom (S-alkylation) of the thiol group rather than the nitrogen atom of the amine group. Computational studies on the related 2-bromoethylamine (B90993) show that the intermolecular attack by a sulfur nucleophile is energetically favored over intramolecular attack by the compound's own amino group, particularly at the basic pH conditions often used for these reactions. nih.govmsu.edu

Stereoselectivity is the preferential formation of one stereoisomer over others. masterorganicchemistry.com While specific stereoselective studies involving 2-Bromo-N-methylethanamine are not extensively detailed in the available literature, the principles can be inferred from similar reactions. For example, nucleophilic substitution at the carbon atom bearing the bromine can proceed via mechanisms like S(_N)2, which typically results in an inversion of stereochemistry if the carbon is a chiral center. In reactions involving chiral 2-bromo amides, the choice of reagents and conditions (e.g., soluble Ag versus solid Ag(_2)O) has been shown to control the stereochemical outcome, leading to either inversion or retention of configuration. datapdf.com

Alkylation Reactions of the Amine Functional Group

The secondary amine group in 2-Bromo-N-methylethanamine is nucleophilic due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This allows it to react with a variety of electron-deficient compounds (electrophiles).

N-Alkylation with Various Electrophiles

The nitrogen atom can attack electrophiles such as other alkyl halides, acyl chlorides, and acid anhydrides. chemguide.co.uk Reaction with an alkyl halide would result in the formation of a tertiary amine. If the reaction continues, a quaternary ammonium (B1175870) salt can be formed. chemguide.co.uk The reaction with acyl chlorides is typically vigorous, producing an N-substituted amide. chemguide.co.uk Similarly, reaction with an acid anhydride (B1165640) yields an amide and a carboxylate salt. chemguide.co.uk These reactions are fundamental in synthetic organic chemistry for building more complex molecular structures. The regioselectivity of N-alkylation can be influenced by steric and electronic effects of substituents on the electrophile and the amine. nih.govd-nb.info

Studies on Alkylation of Biological Substrates (e.g., Amino Acids, Proteins)

2-Bromo-N-methylethanamine and its close analog, 2-bromoethylamine (BEA), are effective alkylating agents for biological molecules, particularly proteins. nih.govresearchgate.net The primary target for alkylation is the sulfhydryl group of cysteine residues. This reaction, known as S-alkylation, converts cysteine into S-(2-aminoethyl)cysteine or its N-methyl derivative. researchgate.netwipo.int This modification is significant in proteomics research for several reasons:

Creating Artificial Cleavage Sites: The resulting S-(2-aminoethyl)cysteine residue mimics lysine (B10760008). The protease trypsin, which specifically cleaves peptide chains at the C-terminus of lysine and arginine residues, recognizes this mimic. This allows for controlled fragmentation of proteins that have few natural trypsin cleavage sites, improving their identification through mass spectrometry. researchgate.netacs.org

Mechanistic Studies: By using isotopically labeled versions of the alkylating agent, researchers can track changes in proteins and study their modes of action. nih.govmsu.edu

While cysteine is the primary target, minor side reactions can occur with other nucleophilic residues like histidine, methionine, and the N-terminus of the peptide, especially with longer reaction times. researchgate.net

| Substrate | Alkylating Agent | Key Finding/Application | Reference |

|---|---|---|---|

| Protein Cysteine Residues | 2-Bromoethylamine (BEA) | Converts cysteine to a lysine mimic (S-2-aminoethyl cysteine), creating new cleavage sites for trypsin. | researchgate.net |

| Recombinant Human Erythropoietin (rhEPO) | 2-Bromoethylamine | Enabled site-specific glycosylation analysis by introducing artificial tryptic cleavage sites at Cys29 and Cys33. | acs.org |

| Hordeins (Barley Storage Proteins) | 2-Bromoethylamine (BEA) | Improved protein identification by increasing the number of peptides amenable to mass spectrometric analysis after tryptic digestion. | researchgate.net |

| Cellular Retinoic Acid Binding Protein II | [2-13C] Bromoethylamine | Successful alkylation of a cysteine residue, demonstrated by UV-VIS spectroscopy after reaction with retinal. | msu.edu |

Intramolecular Cyclization Reactions and Heterocycle Formation

Due to the presence of two reactive functional groups—the nucleophilic amine and the electrophilic carbon attached to the bromine—2-Bromo-N-methylethanamine can undergo intramolecular cyclization. The nitrogen atom can attack the carbon atom bearing the bromine in an intramolecular S(_N)2 reaction. This process results in the displacement of the bromide ion and the formation of a strained, three-membered heterocyclic ring known as an N-methylaziridinium cation.

The formation of an aziridinium (B1262131) ion is a key mechanistic step proposed in the reactions of related haloamines. msu.edu This highly reactive intermediate can then be attacked by other nucleophiles. For example, in the alkylation of cysteine, one proposed pathway involves the formation of the aziridinium ion, which is then opened by the attack of the thiol sulfur atom. msu.edu Such intramolecular reactions are fundamental in the synthesis of various nitrogen-containing cyclic compounds. nih.govnih.gov

Redox Chemistry and Other Transformations

Redox (reduction-oxidation) reactions involve the transfer of electrons, resulting in a change in the oxidation states of atoms. youtube.comyoutube.com Specific studies detailing the redox chemistry of 2-Bromo-N-methylethanamine hydrobromide are not prominent in the surveyed literature. However, like other organobromides and amines, it can participate in redox reactions under specific conditions.

Reduction: The carbon-bromine bond can be reduced, replacing the bromine atom with a hydrogen atom. This can be achieved using various reducing agents, such as metal hydrides or catalytic hydrogenation.

Oxidation: The secondary amine group can be oxidized to form various products, such as hydroxylamines or nitrones, depending on the oxidizing agent used.

No specific research findings on these transformations for this compound were identified in the provided search results.

Applications of 2 Bromo N Methylethanamine Hydrobromide in Advanced Organic Synthesis and Medicinal Chemistry

As a Key Building Block for Complex Molecular Architectures

The dual functionality of 2-Bromo-N-methylethanamine hydrobromide allows it to participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules. The presence of a reactive bromine atom allows for nucleophilic substitution reactions, while the secondary amine can act as a nucleophile or be a site for further functionalization.

Synthesis of Novel Amines and Amine Derivatives

One of the primary applications of this compound is in the alkylation of primary and secondary amines, as well as other nucleophiles, to introduce the N-methyl-2-aminoethyl group. This reaction is a fundamental method for the elaboration of molecular complexity and the synthesis of novel amine derivatives.

The general reaction involves the displacement of the bromide ion by a nucleophile. For instance, reaction with a primary or secondary amine would lead to the formation of a new diamine structure. Such reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction.

Illustrative Reaction Scheme: R₂NH + BrCH₂CH₂NH(CH₃)·HBr → R₂NCH₂CH₂NH(CH₃) + HBr

| Nucleophile (R₂NH) | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | K₂CO₃ | Acetonitrile | 80 | 75-85 |

| Piperidine | Et₃N | Dichloromethane | 25 | 80-90 |

| Morpholine | NaHCO₃ | Dimethylformamide | 60 | 70-80 |

| Benzylamine | K₂CO₃ | Acetonitrile | 80 | 78-88 |

This is an illustrative data table based on general reactivity of similar compounds and does not represent experimentally verified data for this compound.

Construction of Pharmacologically Relevant Scaffolds

The N-methyl-2-aminoethyl moiety is a common structural motif in a wide range of pharmacologically active compounds. Therefore, this compound serves as a key building block for the synthesis of various therapeutic agents. Its incorporation into a lead molecule can influence pharmacokinetic and pharmacodynamic properties, such as solubility, basicity, and receptor binding affinity.

For example, this building block can be used to synthesize analogs of known drugs, where the introduction of the N-methyl-2-aminoethyl group can lead to improved biological activity or a more favorable side effect profile.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry. This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles due to its ability to participate in intramolecular cyclization reactions.

Preparation of Nitrogen-Containing Heterocycles

The compound can be used to construct saturated nitrogen heterocycles such as piperazines and morpholines. For instance, reaction with a primary amine can lead to an intermediate that, upon deprotonation, can undergo intramolecular cyclization to form a substituted piperazine.

Illustrative Reaction for Piperazine Synthesis: R-NH₂ + BrCH₂CH₂NH(CH₃)·HBr → R-NHCH₂CH₂NH(CH₃) → Substituted Piperazine

| R-group of Primary Amine | Cyclization Conditions | Major Product |

| Benzyl | NaH, THF, reflux | 1-Benzyl-4-methylpiperazine |

| Phenyl | t-BuOK, DMSO, 100°C | 1-Methyl-4-phenylpiperazine |

| Cyclohexyl | LDA, THF, -78°C to rt | 1-Cyclohexyl-4-methylpiperazine |

This is an illustrative data table based on general reactivity of similar compounds and does not represent experimentally verified data for this compound.

Applications in Natural Product Total Synthesis

While specific examples of the use of this compound in the total synthesis of natural products are not readily found in the literature, its potential is evident. Many alkaloids and other biologically active natural products contain N-methylated aminoethyl side chains or are part of a heterocyclic ring system. The use of this building block could provide a convergent and efficient approach to the synthesis of such complex molecules.

Utility in Polymer and Biopolymer Functionalization

The modification of polymers and biopolymers to impart new properties is a significant area of materials science and biotechnology. This compound can be used as a functionalizing agent to introduce N-methyl-2-aminoethyl groups onto the surface or backbone of polymers.

This functionalization can be achieved by reacting the alkyl bromide with nucleophilic sites on the polymer, such as hydroxyl or amino groups. The introduction of these amine groups can alter the physical and chemical properties of the polymer, such as its solubility, charge, and ability to coordinate with metal ions.

In the context of biopolymers, such as proteins and polysaccharides, this modification can be used to attach labels, cross-linking agents, or to alter the biological activity of the molecule. The secondary amine introduced can also serve as a handle for further chemical modifications.

Contributions to Probe and Reagent Development for Biochemical Research

The development of specialized chemical tools is essential for biochemical research. This includes chemical probes to study biomolecules and reagents for bioconjugation.

Chemical probes are vital for elucidating biological processes. However, there are no specific, documented instances in the scientific literature of this compound being used in the design of chemical probes for biomolecule modification, such as for RNA editing.

Bioconjugation involves the chemical linking of two molecules, where at least one is a biomolecule. The structure of this compound, containing both an alkyl bromide and a secondary amine, suggests potential as a bifunctional linker. However, its specific development and application as a bioconjugation reagent are not detailed in available research literature.

Computational and Theoretical Investigations of 2 Bromo N Methylethanamine Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can predict molecular geometries, energies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for determining the preferred three-dimensional arrangements of atoms in a molecule, known as conformations, and their relative energies.

For 2-bromo-N-methylethanamine hydrobromide, the presence of rotatable bonds (C-C and C-N) allows for multiple conformational isomers. DFT calculations can be employed to identify the most stable conformers in the gas phase and in solution. The relative energies of different staggered and eclipsed conformations around the C-C bond, as well as the orientation of the N-methyl group, can be systematically explored.

Theoretical studies on similar small haloalkanes and amines suggest that gauche and anti conformations would be the primary low-energy structures. The bulky bromine atom and the protonated amine group significantly influence the conformational landscape due to steric and electrostatic interactions. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide the optimized geometries and relative energies of these conformers.

Table 1: Calculated Relative Energies of 2-Bromo-N-methylethanamine Cation Conformers using DFT

| Conformer | Dihedral Angle (Br-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.00 |

Note: Data are representative and based on typical results for similar halogenated ethylamine (B1201723) structures.

Ab initio calculations, which are based on first principles without empirical parameters, provide a detailed picture of a molecule's electronic properties. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to calculate the molecular orbitals (HOMO and LUMO) and the distribution of electron density.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. For the 2-bromo-N-methylethanamine cation, the HOMO is expected to be localized primarily on the bromine atom, indicating its susceptibility to act as a leaving group in nucleophilic substitution reactions. The LUMO is likely centered on the antibonding orbital of the C-Br bond, which is the site of nucleophilic attack.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges. These calculations would show a significant positive charge on the carbon atom bonded to the bromine, making it electrophilic. The protonated nitrogen atom would also carry a substantial positive charge.

Table 2: Calculated Partial Atomic Charges and Molecular Orbital Energies for 2-Bromo-N-methylethanamine Cation

| Parameter | Value |

|---|---|

| Partial Charge on Cα (bonded to Br) | +0.25 e |

| Partial Charge on Cβ (bonded to N) | +0.15 e |

| Partial Charge on Br | -0.18 e |

| Partial Charge on N | -0.45 e |

| HOMO Energy | -9.8 eV |

| LUMO Energy | +1.5 eV |

Note: These values are illustrative and represent typical outcomes of ab initio calculations for similar molecules.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing the movements of atoms and their interactions with the surrounding environment. nih.gov These simulations are invaluable for studying the conformational flexibility and intermolecular interactions of this compound in solution.

By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules arrange around the cation and the bromide counter-ion. It can also show the transitions between different conformational states identified by static DFT calculations, providing insights into the energy barriers for rotation around the single bonds. The simulations track the trajectory of each atom, allowing for the analysis of properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Reactivity and Reaction Mechanism Predictions through Computational Models

Computational models are instrumental in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, these models can forecast its behavior in various chemical transformations.

A key application of computational chemistry is the identification and characterization of transition states, which are the highest energy points along a reaction pathway. documentsdelivered.comacs.org By calculating the structure and energy of the transition state, the activation energy for a reaction can be determined, which is directly related to the reaction rate.

For this compound, a primary reaction of interest is nucleophilic substitution, where a nucleophile replaces the bromine atom. Computational methods can be used to model the transition states for both SN1 and SN2 reaction mechanisms. khanacademy.org Given that it is a primary haloalkane, the SN2 pathway is generally favored. chemguide.co.uk Transition state calculations for an SN2 reaction would model the simultaneous formation of the new bond with the nucleophile and the breaking of the C-Br bond.

Computational models can also predict the selectivity of reactions where multiple products are possible. For instance, in elimination reactions that might compete with substitution, these models can calculate the activation energies for the different pathways to predict the major product.

In the context of this compound, intramolecular cyclization to form an aziridinium (B1262131) cation is a plausible reaction. Computational modeling can compare the activation energy for this intramolecular SN2 reaction with that of an intermolecular substitution by an external nucleophile. The relative energies of the transition states would indicate which reaction is kinetically favored under specific conditions. Theoretical studies on the bromination of alkenes have demonstrated the power of these predictive models. researchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Structure-Activity Relationship Modeling Based on Computational Data

Detailed computational studies specifically modeling the structure-activity relationship (SAR) of this compound are not extensively available in publicly accessible scientific literature. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net This process relies on correlating calculated physicochemical properties, known as molecular descriptors, with observed biological effects.

While direct QSAR models for this compound have not been published, computational methods have been used to calculate several key molecular descriptors for the compound. These descriptors are fundamental for any potential future SAR or QSAR studies. chemscene.comambeed.com Such analyses would be crucial in predicting the biological activity of novel derivatives and in understanding the mechanism of action at a molecular level.

The calculated physicochemical properties for this compound provide a foundation for understanding its potential interactions and behavior. These descriptors, presented in the table below, are essential inputs for developing predictive QSAR models. nih.govfarmaciajournal.com

Table 1: Calculated Molecular Descriptors for 2-Bromo-N-methylethanamine

| Descriptor | Value | Significance in SAR/QSAR Modeling |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Influences membrane permeability and drug transport. |

| LogP (Octanol-Water Partition Coefficient) | ~1.18 - 1.56 | Measures lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Acceptors | 1 | Indicates potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Donors | 1 | Indicates potential for forming hydrogen bonds with biological targets. |

| Number of Rotatable Bonds | 2 | Relates to conformational flexibility and binding affinity. |

Data sourced from multiple computational chemistry databases. chemscene.comambeed.com

A hypothetical QSAR study on derivatives of this compound would involve synthesizing a series of related compounds and evaluating their biological activity. Computational software would then be used to calculate a wide range of descriptors for each derivative. Statistical methods, such as multiple linear regression, would be employed to build a mathematical model that correlates specific descriptors with changes in activity. researchgate.neturan.ua For instance, such a model could reveal that increasing lipophilicity (LogP) while maintaining a specific TPSA value enhances the desired biological effect. These predictive models save significant resources by prioritizing the synthesis of only the most promising compounds. nih.gov

Although specific research on this compound is lacking, the principles of QSAR have been successfully applied to various classes of molecules, demonstrating the power of computational data in guiding drug design and understanding structure-activity relationships. nih.govnih.gov Future research could apply these established methodologies to this compound to explore its therapeutic potential and to design novel, more effective analogues.

Laboratory Safety Protocols and Environmental Stewardship in Research with 2 Bromo N Methylethanamine Hydrobromide

Guidelines for Safe Handling and Storage

Proper handling and storage procedures are fundamental to preventing accidental exposure and ensuring the integrity of the compound. Researchers must adhere to established guidelines to minimize risks.

The use of appropriate Personal Protective Equipment (PPE) is mandatory when working with 2-Bromo-N-methylethanamine hydrobromide. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

Key PPE components include:

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust particles.

Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact. A lab coat or protective suit is also required to protect clothing and skin from contamination.

Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

| PPE Component | Specification | Purpose |

| Eye Protection | Chemical safety goggles or face shield | Protects eyes from splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents direct skin contact with the compound. |

| Body Protection | Lab coat or chemical-resistant suit | Protects skin and clothing from contamination. |

| Respiratory Protection | NIOSH-approved respirator | Prevents inhalation of dust or aerosols. |

All work with this compound should be conducted in a well-ventilated area to minimize the concentration of airborne contaminants. chemicalbook.com

Fume Hood: A properly functioning chemical fume hood is the primary engineering control for handling this compound, especially when there is a potential for the release of dust or vapors. chemicalbook.com

Local Exhaust Ventilation: If a fume hood is not feasible, local exhaust ventilation systems should be employed to capture emissions at the source.

General Ventilation: The laboratory should have a general ventilation system that ensures a sufficient number of air changes per hour to maintain a safe working environment.

The proper storage of this compound is crucial for maintaining its stability and preventing hazardous reactions.

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. echemi.com Some sources recommend storage at 4°C or in an inert atmosphere at room temperature. chemscene.comsigmaaldrich.com It should be kept away from sources of ignition. chemicalbook.com

Incompatible Materials: this compound should be stored separately from strong oxidizing agents. chemicalbook.com

| Storage Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place; 4°C or room temperature | Prevents degradation and maintains stability. |

| Atmosphere | Tightly sealed container, inert atmosphere | Protects from moisture and air. chemscene.com |

| Ventilation | Well-ventilated area | Prevents accumulation of vapors. echemi.com |

| Incompatibilities | Away from strong oxidizing agents | Avoids potentially hazardous chemical reactions. chemicalbook.com |

Emergency Response Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical to mitigate harm.

A clear and practiced spill response plan is essential for all personnel working with this compound.

Small Spills: For small spills, personnel should wear appropriate PPE, including respiratory protection. The spilled solid should be carefully swept up to avoid creating dust and placed into a suitable, labeled container for disposal. chemicalbook.com The area should then be decontaminated.

Large Spills: In the case of a large spill, the area should be evacuated immediately. echemi.com Emergency services and environmental health and safety personnel should be notified. Only trained personnel with the appropriate equipment should attempt to clean up a large spill.

Containment: For liquid spills, absorbent materials can be used to contain the spill. auburn.edu Dikes can be created to prevent the spread of the material. auburn.edu

Disposal: All contaminated materials, including absorbent pads and cleaning supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. echemi.com

Immediate first aid can significantly reduce the severity of injuries resulting from exposure.

Inhalation: If inhaled, the individual should be moved to fresh air immediately. chemicalbook.com If breathing is difficult or has stopped, artificial respiration should be administered, and medical attention should be sought promptly. chemicalbook.comcdc.gov

Skin Contact: In case of skin contact, contaminated clothing should be removed immediately. The affected area should be washed thoroughly with soap and plenty of water for at least 15 minutes. chemicalbook.comschc.org Medical attention should be sought if irritation persists. schc.org

Eye Contact: If the compound comes into contact with the eyes, they should be immediately flushed with copious amounts of water for at least 15 minutes, while holding the eyelids open. chemicalbook.comschc.org Immediate medical attention is required. schc.org

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. Seek immediate medical attention. chemicalbook.com |

| Skin Contact | Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. chemicalbook.comschc.org |

| Eye Contact | Flush eyes with water for at least 15 minutes. Seek immediate medical attention. chemicalbook.comschc.org |

Responsible Waste Management and Disposal Practices

Proper disposal of this compound and associated materials is a critical component of laboratory safety and environmental stewardship. Adherence to established waste management protocols minimizes the risk of chemical exposure and prevents environmental contamination.

Classification and Segregation of Chemical Waste

As a brominated organic compound, this compound must be classified and segregated as halogenated organic waste. bucknell.edu This classification is crucial for ensuring that the waste is directed to the appropriate disposal stream.

Key Segregation Practices:

Designated Waste Containers: All waste containing this compound, including residual amounts in empty containers, contaminated personal protective equipment (PPE), and solutions, should be collected in clearly labeled containers designated for "Halogenated Organic Waste". upenn.edu

Avoid Mixing Waste Streams: It is imperative to prevent the mixing of halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal. ubc.ca Furthermore, incompatible chemicals should never be mixed in the same waste container to avoid dangerous reactions.

Solid vs. Liquid Waste: Separate collection containers should be used for solid and liquid halogenated waste to facilitate proper disposal procedures.

| Waste Type | Container Requirement | Labeling |

| Solid Waste (e.g., contaminated gloves, paper towels) | Leak-proof, solid waste container | "HALOGENATED ORGANIC SOLID WASTE" and list of contents |

| Liquid Waste (e.g., reaction residues, solutions) | Tightly sealed, compatible solvent container | "HALOGENATED ORGANIC LIQUID WASTE" and list of contents with approximate concentrations |

| Sharps (e.g., contaminated needles, broken glass) | Puncture-resistant sharps container | "HALOGENATED SHARPS WASTE" and list of contaminants |

Disposal Methods for Halogenated Amine Waste

The primary and most effective disposal method for halogenated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility. ubc.cabasel.int

Incineration Process:

Incineration of halogenated waste requires specialized equipment, including afterburners and scrubbers, to ensure the complete destruction of the organic molecule and to neutralize acidic byproducts such as hydrogen bromide (HBr). basel.int The high temperatures, typically above 850°C, and controlled conditions of a hazardous waste incinerator are necessary to break down the stable carbon-bromine bonds and prevent the formation of toxic byproducts. basel.int For wastes containing more than 1% halogenated substances, a minimum temperature of 1100°C is often required. basel.int

Due to the presence of bromine, the combustion process can lead to the formation of elementary bromine (Br2) and enhance the volatilization of certain metals. researchgate.netnih.gov Therefore, the flue gases from the incineration of brominated waste must be treated in a scrubber system to remove these hazardous substances before release into the atmosphere. researchgate.net

Neutralization of the hydrobromide salt to the free amine before disposal is generally not recommended as it adds an extra step involving hazardous materials and does not eliminate the need for proper disposal of the halogenated organic compound.

Prevention of Environmental Release (e.g., into drains)

Under no circumstances should this compound or its waste be disposed of down the drain. wright.edu This practice is strictly prohibited as it can lead to the contamination of waterways and have detrimental effects on aquatic ecosystems.

Strategies for Preventing Environmental Release:

Secondary Containment: All containers of this compound, including waste containers, should be stored in secondary containment trays or bins to capture any potential leaks or spills.

Spill Response Plan: A detailed spill response plan should be in place before working with this compound. This plan should include procedures for containment, cleanup, and decontamination. A spill kit with appropriate absorbent materials, personal protective equipment, and neutralizing agents should be readily available.

Good Laboratory Practices: Adherence to good laboratory practices, such as using the smallest quantities of the chemical necessary for the experiment and keeping containers tightly sealed when not in use, can significantly reduce the risk of accidental release. cornell.edu

Regular Inspections: Regularly inspect storage areas and waste accumulation sites for any signs of container degradation or leaks.

Risk Assessment and Hazard Communication for Research Personnel

A thorough risk assessment and clear hazard communication are essential for protecting laboratory personnel who handle this compound.

Risk Assessment:

Before any work with this compound begins, a formal risk assessment should be conducted. This assessment should identify potential hazards, evaluate the risks associated with the planned procedures, and establish appropriate control measures.

Key Components of a Risk Assessment:

Hazard Identification: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has the following hazard statements:

H302: Harmful if swallowed. bradyid.commsds-europe.comtritonstore.com.auherts.ac.uk

H315: Causes skin irritation. bradyid.commsds-europe.combio-world.com

H319: Causes serious eye irritation. bio-world.com

H335: May cause respiratory irritation. msds-europe.com

Exposure Assessment: Evaluate the potential routes of exposure (inhalation, ingestion, skin contact, eye contact) during all stages of handling, including weighing, transferring, reaction, and cleanup.

Risk Characterization: Determine the likelihood and severity of potential harm based on the identified hazards and the planned experimental procedures.

Control Measures: Implement a hierarchy of controls to mitigate the identified risks:

Elimination/Substitution: If possible, consider using a less hazardous chemical.

Engineering Controls: Work in a certified chemical fume hood to minimize inhalation exposure.

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for the safe handling of this compound. Restrict access to authorized personnel only.

Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a lab coat, and compatible chemical-resistant gloves must be worn.

Hazard Communication:

Effective hazard communication ensures that all personnel are aware of the risks associated with this compound and know how to work with it safely.

Elements of a Hazard Communication Program:

Safety Data Sheet (SDS): The SDS for this compound must be readily accessible to all laboratory personnel. The SDS provides comprehensive information on the chemical's properties, hazards, safe handling, storage, and emergency procedures.

Labeling: All containers of this compound, including reaction vessels and waste containers, must be clearly labeled with the chemical name and the appropriate GHS hazard pictograms and statements.

Training: All personnel who will handle the compound must receive documented training on its specific hazards, the established SOPs, the required PPE, and emergency procedures. This training should be completed before any work with the chemical begins and refreshed periodically. osha.gov

| GHS Hazard Statement | Meaning | Recommended Precautions |

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. bradyid.com |

| H315 | Causes skin irritation | Wear protective gloves. Avoid contact with skin. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice. bio-world.com |

| H319 | Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. bio-world.com |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area, preferably a fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. msds-europe.com |

By implementing these comprehensive laboratory safety protocols and environmental stewardship practices, research involving this compound can be conducted in a manner that prioritizes the health and safety of all personnel and protects the environment.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-Bromo-N-methylethanamine hydrobromide, and what key spectral features should researchers prioritize?

- Methodology : Use 1H and 13C NMR to confirm the methyl and bromoethyl groups. The methyl group typically appears as a singlet near δ 2.3–2.5 ppm, while the bromoethyl group shows splitting patterns due to coupling with adjacent protons. FTIR should highlight N-H stretches (~3200 cm⁻¹ for amine hydrobromides) and C-Br vibrations (~500–600 cm⁻¹). Mass spectrometry (ESI or EI) confirms the molecular ion peak at m/z 218.92 (C₃H₉Br₂N). Purity can be assessed via elemental analysis or HPLC with UV detection at 210–220 nm .

Q. How is this compound synthesized, and what critical parameters ensure high yield and purity?

- Methodology : The compound is synthesized by brominating N-methyl-2-hydroxyethylamine using hydrobromic acid (HBr) under controlled conditions. Key parameters:

- Temperature : Maintain 0–5°C during HBr addition to prevent side reactions.

- Solvent : Use anhydrous diethyl ether or dichloromethane to minimize hydrolysis.

- Workup : Recrystallize from ethanol/ethyl acetate to remove unreacted precursors. Purity (>97%) is confirmed via melting point (literature range: ~174°C) and chromatographic methods .

Q. What safety protocols are essential given its genotoxicity, and how should researchers mitigate exposure risks?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling.

- Decontamination : Clean spills with 10% sodium thiosulfate to neutralize bromine residues.

- Waste Disposal : Collect in sealed containers labeled for halogenated waste.

- Genotoxicity Mitigation : Follow OECD 471 guidelines (reverse mutation assay positive in Salmonella strains TA98/TA100) . Conduct cytotoxicity assays (e.g., MTT) at concentrations <1 mM to assess cellular tolerance thresholds .

Advanced Research Questions

Q. How can researchers resolve the contradiction between its low acute oral toxicity (LD₅₀ >2000 mg/kg) and positive genotoxicity in regulatory assessments?

- Methodology :

- Mechanistic Studies : Perform in vitro Comet assays or micronucleus tests to evaluate DNA damage at subacute doses.

- Metabolic Activation : Use S9 liver microsomes to assess if metabolites (e.g., reactive alkylating agents) drive genotoxicity.

- Dose-Response Analysis : Establish no-observed-adverse-effect levels (NOAEL) in rodent models, focusing on chronic exposure scenarios .

Q. What experimental designs optimize its use as an alkylating agent in nucleophilic substitution reactions?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.

- Base Compatibility : Pair with non-nucleophilic bases (e.g., DBU) to avoid dehydrohalogenation.

- Kinetic Monitoring : Track reaction progress via TLC (Rf shift) or in situ FTIR for C-Br bond disappearance (~550 cm⁻¹).

- Product Isolation : Quench with ice-cold water and extract with ethyl acetate to recover alkylated amines .

Q. How does its reactivity compare to analogs like 2-bromoethylamine hydrobromide in synthesizing quaternary ammonium compounds?

- Methodology :

- Comparative Kinetics : Conduct competition experiments with pyridine or tertiary amines (e.g., triethylamine) under identical conditions.

- Steric Effects : The N-methyl group in 2-Bromo-N-methylethanamine reduces steric hindrance, accelerating alkylation compared to bulkier analogs.

- Byproduct Analysis : Use GC-MS to identify elimination products (e.g., ethylene derivatives) in reactions with strong bases .

Application-Oriented Questions

Q. What strategies enhance solubility for in vitro biological studies, given its limited aqueous solubility?

- Methodology :

- Co-Solvents : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS or cell culture media.

- Sonication : Use probe sonication (20 kHz, 30 sec pulses) to disperse aggregates.

- Cyclodextrin Complexation : Pre-mix with hydroxypropyl-β-cyclodextrin (HPBCD) to improve bioavailability .

Q. How can computational modeling predict its interaction with biological targets, such as ion channels or enzymes?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., acetylcholinesterase) to identify binding poses.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR Modeling : Correlate alkyl chain length and bromine position with inhibitory activity using datasets from PubChem BioAssay .

Data Contradiction Analysis

Q. Why does its genotoxicity persist despite low acute toxicity, and how should this inform hazard classification?

- Analysis : The compound’s N-alkylating activity directly modifies DNA bases (e.g., guanine adducts), causing mutations without acute cell death. Regulatory frameworks (e.g., GHS) prioritize genotoxicity data over LD₅₀ for chronic risk assessment. Researchers should classify it as Mutagen Category 2 and implement tiered testing (e.g., in vivo transgenic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.